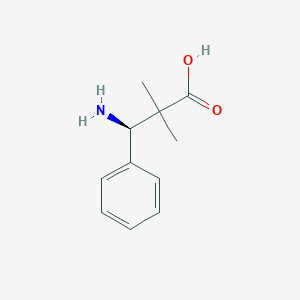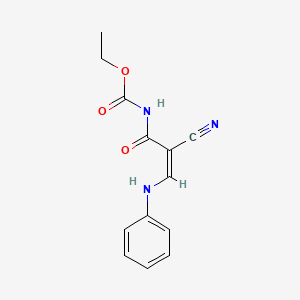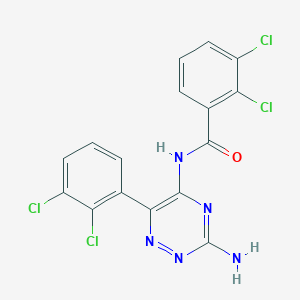
Lamotrigine impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamotrigine impurity I is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug used to treat various types of seizures and bipolar disorder . This compound is one of several impurities that can be present in the final pharmaceutical product, and its identification and quantification are crucial for ensuring the safety and efficacy of the medication .
Métodos De Preparación
The preparation of lamotrigine impurity I involves synthetic routes similar to those used for the production of lamotrigine itself. The synthesis typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-amino-5-methylisoxazole to form an intermediate, which is then cyclized to produce lamotrigine . During this process, various impurities, including this compound, can be formed. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents to minimize the formation of impurities .
Análisis De Reacciones Químicas
Lamotrigine impurity I can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a hydroxylated derivative, while reduction may yield a dechlorinated product .
Aplicaciones Científicas De Investigación
Lamotrigine impurity I has several scientific research applications, including:
Mecanismo De Acción
Lamotrigine acts by inhibiting voltage-sensitive sodium channels, which reduces the release of excitatory neurotransmitters such as glutamate and aspartate . This action helps to stabilize neuronal membranes and prevent seizures . The molecular targets and pathways involved in the action of lamotrigine impurity I are likely similar, but further research is needed to confirm this .
Comparación Con Compuestos Similares
Lamotrigine impurity I can be compared with other impurities formed during the synthesis of lamotrigine, such as:
Lamotrigine impurity A: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.
Lamotrigine impurity B: (E)-2-(2,3-dichlorophenyl)-2-(guanidinimino)acetonitrile.
Lamotrigine impurity C: (2Z)-2-(Diaminomethylidene)-diazanylideneacetonitrile.
Lamotrigine impurity D: 3,5-Didesamino-3,5-dioxo lamotrigine.
Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in different environments. This compound is unique in its specific formation pathway and its potential effects on the overall safety and efficacy of the lamotrigine medication .
Propiedades
Fórmula molecular |
C16H9Cl4N5O |
|---|---|
Peso molecular |
429.1 g/mol |
Nombre IUPAC |
N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-2,3-dichlorobenzamide |
InChI |
InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(23-16(21)25-24-13)22-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) |
Clave InChI |
JHCWSDOIAHMCNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
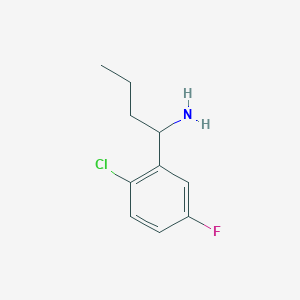
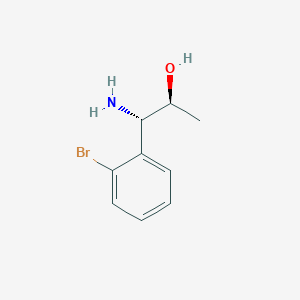
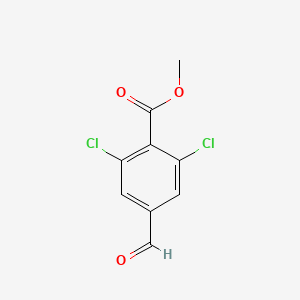
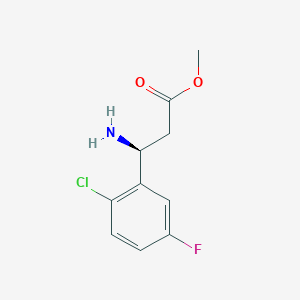
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
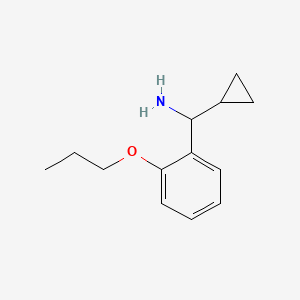
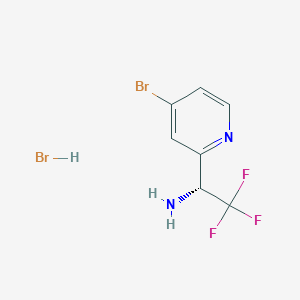

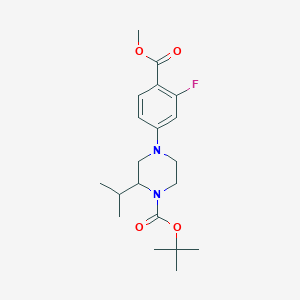
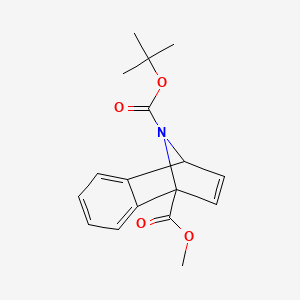
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
